gamma-Solanine

説明

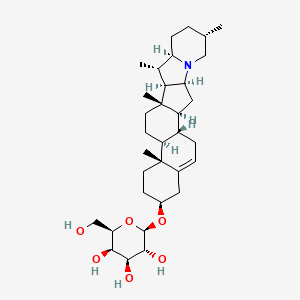

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO6/c1-17-5-8-24-18(2)27-25(34(24)15-17)14-23-21-7-6-19-13-20(9-11-32(19,3)22(21)10-12-33(23,27)4)39-31-30(38)29(37)28(36)26(16-35)40-31/h6,17-18,20-31,35-38H,5,7-16H2,1-4H3/t17-,18+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31+,32-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGKMGZVTKHZDA-XTTMRYAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-37-5 | |

| Record name | gamma-Solanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .GAMMA.-SOLANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKD226IDCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling γ-Solanine: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-solanine (γ-solanine), a mono-glycosylated steroidal glycoalkaloid, represents a key intermediate in the biosynthesis of the more complex and abundant glycoalkaloids, α-solanine and α-chaconine, found in plants of the Solanum genus, most notably the potato (Solanum tuberosum). While often overshadowed by its di- and tri-glycosylated counterparts, γ-solanine's unique structure and position in the biosynthetic pathway merit closer investigation for its potential biological activities and as a reference standard in glycoalkaloid research. This technical guide provides a comprehensive overview of the discovery and isolation of γ-solanine, including detailed experimental protocols and quantitative data where available. Furthermore, it delves into the known biological activities and associated signaling pathways of glycoalkaloids, offering insights relevant to drug development and toxicology.

Discovery and Chemical Profile

The discovery of γ-solanine is intrinsically linked to the broader history of "solanine" research. Initially, in 1820, a crude mixture of glycoalkaloids was isolated from European black nightshade (Solanum nigrum) and simply named "solanine". It wasn't until the advancement of chromatographic techniques that this mixture was successfully separated into its individual components: α-, β-, and γ-solanine, along with the corresponding chaconines.[1]

γ-Solanine is structurally characterized by the steroidal aglycone, solanidine, linked to a single galactose sugar moiety at the C-3β position.

Table 1: Physicochemical Properties of γ-Solanine

| Property | Value |

| Molecular Formula | C₃₃H₅₃NO₆ |

| Molecular Weight | 559.78 g/mol |

| Aglycone | Solanidine |

| Sugar Moiety | Galactose |

| Chemical Family | Steroidal Glycoalkaloid |

Biosynthesis of γ-Solanine

The biosynthesis of γ-solanine is a multi-step enzymatic process that begins with cholesterol. Through a series of reactions including hydroxylation, oxidation, and transamination, cholesterol is converted to the aglycone solanidine. The final step in the synthesis of γ-solanine is the glycosylation of solanidine, a reaction catalyzed by the enzyme UDP-galactose:solanidine galactosyltransferase. This enzyme specifically transfers a galactose molecule to the solanidine backbone, forming γ-solanine. Subsequently, other glycosyltransferases can add further sugar residues to γ-solanine to form β-solanine and then α-solanine.

Experimental Protocols

Due to the low natural abundance of γ-solanine, specific protocols for its isolation are scarce. The following protocols are adapted from general glycoalkaloid extraction and purification methods and may require optimization for the targeted isolation of γ-solanine. Potato sprouts are a recommended starting material due to their higher concentration of total glycoalkaloids.

General Glycoalkaloid Extraction from Potato Sprouts

This protocol outlines the initial extraction of a crude glycoalkaloid mixture.

Materials:

-

Fresh potato sprouts

-

Methanol

-

5% Acetic acid solution

-

Ammonium hydroxide

-

Centrifuge and tubes

-

Filter paper

Procedure:

-

Homogenize 100 g of fresh potato sprouts in a blender with 300 mL of a 3:1 methanol:5% acetic acid solution.

-

Stir the mixture for 4 hours at room temperature.

-

Centrifuge the mixture at 3000 x g for 15 minutes and collect the supernatant.

-

Re-extract the pellet with 100 mL of the same solvent mixture, centrifuge, and combine the supernatants.

-

Concentrate the combined supernatants under reduced pressure at 40°C until the methanol is removed.

-

Adjust the pH of the remaining aqueous solution to 10 with ammonium hydroxide to precipitate the crude glycoalkaloids.

-

Centrifuge at 3000 x g for 15 minutes, discard the supernatant, and wash the pellet with a 1% ammonium hydroxide solution.

-

Dry the crude glycoalkaloid pellet under vacuum.

Purification of γ-Solanine by Preparative High-Performance Liquid Chromatography (HPLC)

Further purification of the crude extract is necessary to isolate γ-solanine. Preparative HPLC is a suitable technique, though the conditions will need to be optimized.

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)

Mobile Phase (Example Gradient):

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a low percentage of Solvent B, and gradually increase the concentration to elute compounds of increasing hydrophobicity. A shallow gradient will be necessary to separate the structurally similar glycoalkaloids.

Procedure:

-

Dissolve the crude glycoalkaloid extract in a minimal amount of the initial mobile phase.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC column.

-

Monitor the elution profile at a low wavelength (e.g., 200-210 nm) as glycoalkaloids lack a strong chromophore.

-

Collect fractions corresponding to the expected retention time of γ-solanine. The elution order on a C18 column is typically α-solanine, α-chaconine, β-solanine, β-chaconine, γ-solanine, and γ-chaconine.

-

Analyze the collected fractions by analytical HPLC or LC-MS to confirm the presence and purity of γ-solanine.

-

Pool the pure fractions and remove the solvent under vacuum.

References

Natural Sources of γ-Solanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Solanine is a steroidal glycoalkaloid naturally occurring in various plant species of the Solanum genus, which belongs to the nightshade family (Solanaceae). As a member of the solanidane group of glycoalkaloids, γ-solanine is characterized by a solanidine aglycone linked to a single galactose sugar moiety. It serves as a key intermediate in the biosynthesis of more complex and abundant glycoalkaloids, such as α-solanine. While present in smaller quantities compared to its tri-saccharide counterpart, the study of γ-solanine is crucial for understanding the biosynthetic pathways of these defense compounds in plants and for evaluating their collective biological activities. This guide provides a comprehensive overview of the natural sources of γ-solanine, its biosynthesis, methods for its analysis, and its known biological effects, with a focus on providing detailed information for research and drug development purposes.

Natural Occurrence and Distribution

γ-Solanine is found alongside other glycoalkaloids in several economically important and wild Solanum species. Its concentration can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Primary Natural Sources

The principal natural sources of γ-solanine include:

-

Solanum tuberosum (Potato): γ-Solanine is a minor glycoalkaloid in potatoes, where α-solanine and α-chaconine are the most abundant, constituting about 95% of the total glycoalkaloid content.[1] It is distributed throughout the plant, with higher concentrations typically found in the peel, sprouts, flowers, and areas of high metabolic activity.[1] Immature tubers and those exposed to light or mechanical damage tend to have elevated levels of total glycoalkaloids, which would include γ-solanine.[1]

-

Solanum lycopersicum (Tomato): This species also contains γ-solanine, although the primary glycoalkaloids are α-tomatine and dehydrotomatine.[1] The concentration of these alkaloids is highest in unripe, green fruits and decreases significantly as the fruit ripens.[2][3][4]

-

Solanum nigrum (Black Nightshade): The leaves and unripe berries of this plant are known sources of solanine and related glycoalkaloids, including γ-solanine.[1][5] The leaves, in particular, are considered a good source of steroidal glycoalkaloids.[1]

Quantitative Data on Glycoalkaloid Content

While specific quantitative data for γ-solanine is limited in the literature, the following tables summarize the reported concentrations of total and major glycoalkaloids in various Solanum species and tissues. This data provides a context for the potential levels of γ-solanine, which is typically a minor component.

Table 1: Glycoalkaloid Content in Solanum tuberosum (Potato)

| Plant Part | Total Glycoalkaloids (mg/kg fresh weight) | Major Glycoalkaloids | Reference |

| Tuber Flesh | 12 - 20 | α-solanine, α-chaconine | [6] |

| Tuber Peel | 1,500 - 2,200 | α-solanine, α-chaconine | [6] |

| Sprouts | 2,000 - 4,000 | α-solanine, α-chaconine | [7] |

| Flowers | 3,000 - 5,000 | α-solanine, α-chaconine | [7] |

Table 2: Glycoalkaloid Content in Solanum lycopersicum (Tomato)

| Plant Part | α-Tomatine (mg/kg fresh weight) | Dehydrotomatine (mg/kg fresh weight) | Reference |

| Unripe Green Fruit | up to 500 | - | [2][3] |

| Ripe Red Fruit | < 5 | - | [2][3] |

Table 3: Total Glycoalkaloid Content in Solanum nigrum (Black Nightshade)

| Plant Part | Total Glycoalkaloids | Major Glycoalkaloids | Reference |

| Berries (unripe) | High | Solanine, Solasonine, Solamargine | [8] |

| Leaves | High | Solanine and related glycoalkaloids | [1] |

Biosynthesis of γ-Solanine

The biosynthesis of γ-solanine is an integral part of the steroidal glycoalkaloid pathway in Solanum species. The process begins with cholesterol and involves a series of enzymatic reactions to form the aglycone solanidine, which is then glycosylated.

Biosynthetic Pathway

The key steps in the biosynthesis of γ-solanine are:

-

Aglycone Formation: Cholesterol is converted to the steroidal alkaloid aglycone, solanidine, through a series of hydroxylation, transamination, oxidation, cyclization, dehydration, and reduction reactions.

-

Glycosylation: The enzyme UDP-galactose:solanidine galactosyltransferase catalyzes the addition of a galactose molecule to the 3-β-hydroxyl group of solanidine, forming γ-solanine.

-

Further Glycosylation: γ-Solanine serves as a precursor for the synthesis of α-solanine. Subsequent enzymatic steps involving UDP-glucose:solanidine glucosyltransferase and a rhamnosyltransferase add glucose and rhamnose moieties to the galactose, respectively, to form the trisaccharide chain of α-solanine.

Biosynthesis pathway of γ-Solanine.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of γ-solanine from plant materials, as well as protocols for assessing its biological activity.

Extraction and Quantification of γ-Solanine

Objective: To extract and quantify γ-solanine from plant tissue.

Materials:

-

Plant tissue (e.g., potato peels, unripe tomato fruit)

-

Liquid nitrogen

-

5% Acetic acid in water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC or LC-MS/MS system

-

γ-Solanine analytical standard

Protocol:

-

Sample Preparation:

-

Freeze the fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Lyophilize the powdered tissue to determine the dry weight.

-

-

Extraction:

-

Weigh approximately 1 g of the lyophilized powder into a centrifuge tube.

-

Add 20 mL of 5% acetic acid in water.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Solid-Phase Extraction (SPE) Purification: [9][10]

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the glycoalkaloids with 10 mL of methanol.

-

Evaporate the methanol eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: [7]

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the glycoalkaloids.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray ionization in positive ion mode (ESI+). Monitor for the specific precursor-to-product ion transitions for γ-solanine.

-

Quantification: Generate a standard curve using a certified γ-solanine analytical standard. Calculate the concentration of γ-solanine in the sample based on the standard curve.

-

Workflow for γ-Solanine extraction.

Assessment of Mitochondrial Membrane Potential[11][12][13][14]

Objective: To determine the effect of γ-solanine on the mitochondrial membrane potential of cancer cells.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

γ-Solanine stock solution

-

TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 staining solution

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Culture:

-

Culture the cancer cells in appropriate medium until they reach 70-80% confluency.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with varying concentrations of γ-solanine for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (FCCP).

-

-

Staining:

-

Remove the treatment medium and wash the cells with warm PBS.

-

Add the TMRE or JC-1 staining solution to each well and incubate in the dark at 37°C for 30 minutes.

-

-

Analysis:

-

Wash the cells with PBS to remove excess stain.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader. For TMRE, a decrease in fluorescence indicates depolarization of the mitochondrial membrane. For JC-1, a shift from red to green fluorescence indicates depolarization.

-

In Vitro Apoptosis Assay

Objective: To assess the ability of γ-solanine to induce apoptosis in a cell line.

Materials:

-

Target cell line

-

γ-Solanine

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with different concentrations of γ-solanine for 24-48 hours.

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).

-

Biological Activity and Signaling Pathways

While research specifically on γ-solanine is limited, studies on the closely related α-solanine provide insights into the potential biological activities and affected signaling pathways. It is plausible that γ-solanine, as a structural analog and precursor, shares some of these effects.

Known Biological Effects of Related Glycoalkaloids

-

Anticancer Activity: α-Solanine has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[6] The proposed mechanisms include disruption of mitochondrial membrane potential, induction of reactive oxygen species (ROS), and modulation of apoptosis-related proteins.[2][11]

-

Modulation of Ion Channels: Solanaceous glycoalkaloids can affect ion transport across cell membranes, including calcium and potassium channels.[12][13] This can lead to changes in intracellular ion concentrations and trigger downstream signaling events.

-

Mitochondrial Dysfunction: α-Solanine can decrease the mitochondrial membrane potential, leading to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors.[14][15]

-

Induction of Autophagy: Recent studies have indicated that α-solanine can induce autophagy in cancer cells through the inhibition of the Akt/mTOR signaling pathway.[1][16]

Postulated Signaling Pathway for Glycoalkaloid-Induced Apoptosis

Based on studies of α-solanine, a potential signaling pathway for glycoalkaloid-induced apoptosis can be proposed. It is important to note that further research is needed to confirm the specific involvement of γ-solanine in these pathways.

References

- 1. α-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ehow.com [ehow.com]

- 3. health.org.au [health.org.au]

- 4. Content of Two Major Steroidal Glycoalkaloids in Tomato (Solanum lycopersicum cv. Micro-Tom) Mutant Lines at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solanine - Wikipedia [en.wikipedia.org]

- 6. scialert.net [scialert.net]

- 7. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solanum nigrum Linn.: An Insight into Current Research on Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Solanine-induced reactive oxygen species inhibit the growth of human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solanaceae glycoalkaloids: α-solanine and α-chaconine modify the cardioinhibitory activity of verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of alpha-solanine on the active calcium transport in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Keystone of Solanine Complexity: A Technical Guide to the Biosynthesis of γ-Solanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidal glycoalkaloids (SGAs) are a diverse class of secondary metabolites prevalent in Solanaceaeous plants, playing crucial roles in plant defense. Among these, γ-solanine represents a key intermediate in the biosynthesis of the more complex and abundant α-solanine. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to γ-solanine, with a focus on the enzymatic steps, regulatory mechanisms, and analytical methodologies. Quantitative data from various studies are summarized, and detailed experimental protocols for the extraction, separation, and quantification of γ-solanine and its precursors are provided. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

The Solanaceae family, which includes economically important crops like potato (Solanum tuberosum), tomato (Solanum lycopersicum), and eggplant (Solanum melongena), is characterized by the production of steroidal glycoalkaloids (SGAs). These nitrogen-containing compounds are derived from cholesterol and exhibit a wide range of biological activities, including insecticidal, fungicidal, and potential pharmacological properties. The biosynthesis of these complex molecules involves a series of enzymatic reactions, including hydroxylation, oxidation, transamination, and glycosylation.

Gamma-solanine is a monoglycosylated derivative of the aglycone solanidine, containing a single galactose moiety. It serves as a direct precursor to α-solanine, a triglycosylated SGA that often accumulates to high levels in potato plants. Understanding the biosynthesis of γ-solanine is therefore critical to comprehending the overall regulation and production of more complex SGAs. This guide will detail the known steps in the formation of γ-solanine, from the initial precursor cholesterol to the final glycosylation step.

The Biosynthetic Pathway of γ-Solanine

The biosynthesis of γ-solanine is a multi-step process that can be broadly divided into two major stages: the formation of the aglycone solanidine from cholesterol, and the subsequent glycosylation of solanidine to yield γ-solanine.

Formation of the Aglycone Solanidine

The pathway commences with cholesterol, a sterol that serves as the backbone for all SGAs. A series of modifications, catalyzed by a suite of enzymes primarily encoded by the GLYCOALKALOID METABOLISM (GAME) gene cluster, converts cholesterol into solanidine.[1] These reactions involve several key enzymatic steps:

-

Hydroxylation: Cytochrome P450 monooxygenases (CYPs) are responsible for introducing hydroxyl groups at specific positions on the cholesterol molecule.[2][3]

-

Oxidation: Further oxidation reactions are carried out by enzymes such as 2-oxoglutarate-dependent dioxygenases.[4]

-

Transamination: A crucial step is the incorporation of a nitrogen atom, which is catalyzed by an aminotransferase.[3]

-

Cyclization: The final steps involve the formation of the characteristic indolizidine ring system of solanidine.

Caption: Formation of the aglycone solanidine from cholesterol.

Glycosylation of Solanidine to γ-Solanine

The final step in the biosynthesis of γ-solanine is the attachment of a galactose molecule to the C-3 hydroxyl group of solanidine. This reaction is catalyzed by the enzyme UDP-galactose:solanidine galactosyltransferase (SGT).[2] This enzyme specifically utilizes UDP-galactose as the sugar donor.

It is important to note that a separate enzyme, UDP-glucose:solanidine glucosyltransferase, is responsible for the formation of γ-chaconine, the precursor to α-chaconine.[5] The presence of these two distinct glycosyltransferases highlights the branching point in the biosynthesis of the two major classes of potato glycoalkaloids.

Caption: Glycosylation of solanidine to form γ-solanine.

Regulation of γ-Solanine Biosynthesis

The production of γ-solanine, and SGAs in general, is tightly regulated at the transcriptional level. The expression of the GAME cluster genes is induced by various environmental stimuli, including:

-

Light Exposure: Light is a well-known inducer of SGA biosynthesis, which is why potato tubers turn green and accumulate solanines when exposed to light.[1][6]

-

Mechanical Damage: Wounding of plant tissues can trigger the expression of SGA biosynthetic genes as a defense response.[6]

-

Pest and Pathogen Attack: SGAs act as natural pesticides and fungicides, and their production is often upregulated upon attack by herbivores or pathogens.[6]

Quantitative Data

While specific kinetic data for UDP-galactose:solanidine galactosyltransferase is limited, studies on related enzymes and the quantification of γ-solanine and its precursors in plant tissues provide valuable insights.

Table 1: Quantitative Analysis of Solanidanes in Plant Tissues

| Compound | Plant Material | Concentration | Analytical Method | Reference |

| α-Solanine | Eggplant Fruit (Skin) | 0.107 ± 0.006 mg/g (dry weight) | HPLC | [6] |

| α-Solanine | Eggplant Fruit (Flesh) | 0.626 ± 0.004 mg/g (dry weight) | HPLC | [6] |

| Solanidine | Potato Protein Isolates | Variable | LC-MS | [7] |

| γ-Solanine & γ-Chaconine | Potato Protein Isolates | Detected (m/z 560.4) | LC-MS | [5] |

Note: Specific quantitative data for γ-solanine is often reported as a combined peak with γ-chaconine in LC-MS analysis due to their identical mass.

Experimental Protocols

Extraction of Steroidal Glycoalkaloids from Plant Material

This protocol provides a general method for the extraction of SGAs, including γ-solanine, from plant tissues.

Materials:

-

Fresh or freeze-dried plant material (e.g., potato leaves, tubers, sprouts)

-

Methanol

-

Acetic acid

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize 1 g of finely ground plant material in 10 mL of 70% methanol.

-

For improved extraction efficiency, add acetic acid to a final concentration of 1-5%.

-

Sonicate the mixture for 60 minutes at 50°C.[6]

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in a known volume of methanol for further analysis.

References

- 1. Enzymatic characterization of UDP-galactose:FdSdG galactosyltransferase in purified liver plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Expression and Characterisation of the First Snail-Derived UDP-Gal: Glycoprotein-N-acetylgalactosamine β-1,3-Galactosyltransferase (T-Synthase) from Biomphalaria glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and chemoenzymatic treatment of glycoalkaloids from green, sprouting and rotting Solanum tuberosum potatoes for solanidine recovery [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure of UDP complex of UDP-galactose:beta-galactoside-alpha -1,3-galactosyltransferase at 1.53-A resolution reveals a conformational change in the catalytically important C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

gamma-Solanine CAS number and molecular weight

This technical guide provides a comprehensive overview of the steroidal glycoalkaloid γ-solanine, including its chemical properties, biological activities, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

γ-Solanine is a naturally occurring steroidal glycoalkaloid found in plants of the Solanum genus, such as potatoes (Solanum tuberosum) and tomatoes (Solanum lycopersicum).[1] It is an intermediate in the biosynthesis of the more abundant α-solanine.[1] The chemical structure of γ-solanine consists of the aglycone solanidine linked to a single galactose moiety.[1]

Table 1: Physicochemical Properties of γ-Solanine

| Property | Value | Source |

| CAS Number | 511-37-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₃₃H₅₃NO₆ | [2][3][4] |

| Molecular Weight | 559.78 g/mol | [1][2][3][4] |

| Appearance | White solid (presumed) | General knowledge |

| Solubility | Sparingly soluble in water | General knowledge |

Biosynthesis and Biological Significance

γ-Solanine is a key intermediate in the biosynthesis of α-solanine. The biosynthesis begins with the conversion of cholesterol to the aglycone solanidine through a series of enzymatic reactions.[3][7][8] Subsequently, a galactose unit is attached to solanidine by the enzyme UDP-galactose:solanidine galactosyltransferase to form γ-solanine.[1][6] Further glycosylation steps lead to the formation of α-solanine.[1]

Like other solanum glycoalkaloids, γ-solanine is believed to play a role in plant defense against herbivores and pathogens.[1] The biological activity of these compounds is primarily attributed to two mechanisms: the disruption of cell membranes through interaction with membrane sterols and the inhibition of acetylcholinesterase.[2][3][9]

Putative Signaling Pathway for Solanum Glycoalkaloid-Induced Apoptosis

While specific signaling pathways for γ-solanine are not extensively detailed in the literature, the mechanisms of the closely related α-solanine have been studied. It is hypothesized that γ-solanine may induce apoptosis through similar pathways. The proposed mechanism involves interaction with the cell membrane, leading to increased intracellular calcium, generation of reactive oxygen species (ROS), and subsequent activation of apoptotic cascades.

Caption: Putative signaling pathway of solanum glycoalkaloid-induced apoptosis.

Experimental Protocols

The following are generalized protocols for the extraction, analysis, and biological evaluation of solanum glycoalkaloids like γ-solanine. These methods are based on established procedures for related compounds and may require optimization for specific applications.

This protocol describes a general method for the extraction of glycoalkaloids from potato tubers.

-

Sample Preparation: Homogenize fresh or freeze-dried plant material (e.g., potato peels or sprouts) into a fine powder.

-

Extraction:

-

Suspend the powdered material in an extraction solvent, typically 5% acetic acid in water or methanol.[10]

-

Stir the suspension for several hours at room temperature.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant containing the glycoalkaloids.

-

-

Purification (Optional):

-

The crude extract can be further purified using solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

-

This method allows for the quantification of γ-solanine in plant extracts.

-

Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.

-

Column: A C18 reversed-phase column is commonly used.[1]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is often employed.[1][11]

-

Detection: UV detection can be performed at around 200-210 nm. For higher specificity and sensitivity, LC-MS/MS is recommended.[12]

-

Quantification: A calibration curve is generated using a purified standard of γ-solanine.

Caption: Workflow for γ-solanine extraction and analysis.

This protocol is used to assess the cytotoxic effects of γ-solanine on cancer cell lines.

-

Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.[13]

-

Treatment: Treat the cells with various concentrations of γ-solanine for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with γ-solanine at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Summary of Biological Activity Data

While extensive quantitative data for γ-solanine is limited, the activities of the closely related α-solanine provide a valuable reference point for its potential biological effects.

Table 2: Reported Biological Activities of Solanum Glycoalkaloids (Primarily α-Solanine)

| Activity | Cell Line/Model | Observed Effect | Source |

| Anticancer | HepG2 (human liver cancer) | Induction of apoptosis, cell cycle arrest.[5][13][14] | [5][13][14] |

| Anticancer | Various cancer cell lines | Inhibition of proliferation.[5][15] | [5][15] |

| Anti-inflammatory | In vitro models | Reduction of pro-inflammatory mediators. | [8] |

| Antimicrobial | Various bacteria and fungi | Inhibition of growth.[8] | [8] |

| Toxicity | Animal models | Neurotoxic and gastrointestinal effects at high doses.[2][16] | [2][16] |

Disclaimer: The information provided in this technical guide is for research purposes only and should not be considered as medical advice. The biological activities and experimental protocols are based on available scientific literature and may require further validation.

References

- 1. gamma-Solanine | 511-37-5 | Benchchem [benchchem.com]

- 2. Solanine | C45H73NO15 | CID 30185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solanine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scialert.net [scialert.net]

- 6. alpha-solanine, 20562-02-1 [thegoodscentscompany.com]

- 7. The Therapeutic Value of Solanum Steroidal (Glyco)Alkaloids: A 10-Year Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycoalkaloids of Plants in the Family Solanaceae (Nightshade) as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wur.nl [wur.nl]

- 13. Induction of Apoptosis in HepG2 Cells by Solanine | Semantic Scholar [semanticscholar.org]

- 14. Solanine-induced reactive oxygen species inhibit the growth of human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 764. Solanine and chaconine (WHO Food Additives Series 30) [inchem.org]

The Solubility of Gamma-Solanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gamma-solanine (γ-solanine), a steroidal glycoalkaloid found in plants of the Solanum genus. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document consolidates qualitative information and details relevant experimental protocols for its extraction, which infer its solubility characteristics in various solvent systems.

Overview of this compound Solubility

This compound is an intermediate in the hydrolysis of the more complex glycoalkaloids, α-solanine and α-chaconine. Its chemical structure, consisting of the aglycone solanidine and a single galactose unit, dictates its solubility properties. Generally, glycoalkaloids exhibit low solubility in water at neutral pH.[1] The presence of the polar sugar moiety and the non-polar steroidal backbone gives these compounds amphipathic characteristics. The solubility of glycoalkaloids, including by extension this compound, is significantly influenced by the pH of the solvent.

Key Solubility Characteristics:

-

Water: The solubility of glycoalkaloids in water is generally low at neutral pH.[1][2]

-

Acidic Aqueous Solutions: The solubility of glycoalkaloids increases in acidic conditions.[1] This is due to the protonation of the nitrogen atom in the solanidine skeleton, which enhances the molecule's polarity and interaction with polar solvents.[3]

-

Organic Solvents:

-

Alcohols: Hot ethanol is a known solvent for α-solanine, suggesting that this compound would also be soluble in heated alcohols.[4] Methanol is widely used in extraction protocols, often in combination with acids and water.[3][5]

-

Aprotic Solvents: Glycoalkaloids are practically insoluble in ether and chloroform.[6]

-

DMSO: Dimethyl sulfoxide (DMSO) is a suitable solvent for the related compound α-solanine, particularly with the use of ultrasonication.[7]

-

Quantitative Solubility Data

| Solvent System | Temperature | Solubility | Source / Inference |

| Water (neutral pH) | Ambient | Low / Practically Insoluble | [1][8] |

| Acidified Water (e.g., 5% Acetic Acid) | Ambient | Increased solubility | [3] |

| Methanol | Ambient | Soluble (often used in extraction mixtures) | [3][5] |

| Ethanol (Hot) | Elevated | Soluble | [4][6] |

| Methanol/Water/Formic Acid (60/40/0.4, v/v/v) | Ambient | Soluble (Effective for extraction) | [3][5] |

| Methanol/Acetic Acid (95:5, v/v) | Boiling | Soluble (Effective for extraction) | [3] |

| Chloroform | Ambient | Practically Insoluble | [6] |

| Ether | Ambient | Practically Insoluble | [6] |

| DMSO | Ambient | Soluble (for α-solanine) | [7] |

Experimental Protocols for Glycoalkaloid Extraction

The following protocols are used for the extraction of glycoalkaloids, including this compound, from plant matrices. These methods are indicative of the solvents and conditions that can effectively solubilize this compound.

Acidified Alcohol Extraction

This method is widely employed for the extraction of glycoalkaloids from potato tubers and sprouts.

Methodology:

-

Sample Preparation: Homogenize the plant material (e.g., potato peels, sprouts).

-

Extraction:

-

Suspend the homogenized sample in an extraction solvent such as a mixture of methanol/water/formic acid (60/40/0.4, v/v/v) or boiling methanol-acetic acid (95 + 5, v/v).[3]

-

For enhanced efficiency, ultrasonic-assisted extraction (UAE) can be employed. For instance, extraction with 70% methanol for 60 minutes at 50°C has been used for related glycoalkaloids.[3]

-

-

Purification (Solid-Phase Extraction - SPE):

-

Analysis: The final eluate is filtered and can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for experimentally determining the solubility of this compound in a specific solvent.

Caption: A logical workflow for determining the solubility of this compound.

Signaling Pathways and Experimental Workflows

While this guide focuses on solubility, understanding the biosynthetic pathway of this compound provides context for its occurrence. This compound is a precursor to more complex glycoalkaloids.

Caption: Simplified biosynthesis of α-solanine from cholesterol via γ-solanine.

Conclusion

The solubility of this compound is a critical parameter for its extraction, purification, and analysis, as well as for understanding its bioavailability and potential applications in drug development. While quantitative data is sparse, the prevalent use of acidified polar solvents, particularly methanol and ethanol mixtures, in extraction protocols confirms its solubility in these systems. Further research is warranted to establish precise solubility curves for this compound in a broader range of solvents and conditions to facilitate its study and potential applications.

References

- 1. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 511-37-5 | Benchchem [benchchem.com]

- 4. Solanine | C45H73NO15 | CID 30185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wur.nl [wur.nl]

- 6. chembk.com [chembk.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. eclass.hua.gr [eclass.hua.gr]

An In-depth Technical Guide to the Potential Biological Activities of Gamma-Solanine

Given this limitation, this technical guide will provide a comprehensive overview of the biological activities of the closely related and well-researched compound, α-solanine . The data presented herein, including quantitative measures, experimental protocols, and signaling pathways, pertains to α-solanine and should be interpreted with the understanding that it may not be directly extrapolated to γ-solanine. This information is provided as the most relevant and comprehensive alternative to fulfill the core requirements of this guide for researchers, scientists, and drug development professionals.

Anticancer Activity of α-Solanine

α-Solanine has demonstrated significant potential as an anticancer agent across a variety of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of α-solanine have been quantified against numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes these findings.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 14.47 µg/mL (~16.9 µM) | Not Specified | [4][5] |

| KB-ChR-8-5 | Multidrug-Resistant Oral Cancer | 30 µM | Not Specified | [6] |

| U87MG | Glioblastoma | 19.66 - 22.87 µM | Not Specified | [7] |

| U251 | Glioblastoma | 19.66 - 22.87 µM | Not Specified | [7] |

| T98G | Glioblastoma | 19.66 - 22.87 µM | Not Specified | [7] |

| HTR-8/SVneo | Trophoblast Cells | >20 µM (inhibition of proliferation) | 24 | [8] |

Key Anticancer Mechanisms

1.2.1 Induction of Apoptosis

α-Solanine induces programmed cell death in cancer cells through the mitochondrial pathway.[9] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[10][11] A key study on HepG2 cells demonstrated that solanine treatment leads to an increase in intracellular Ca2+ concentration, which is a trigger for apoptosis.[11] Furthermore, solanine has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[4] In some cancer cell lines, the apoptotic cascade is also mediated by the generation of reactive oxygen species (ROS).[9]

1.2.2 Cell Cycle Arrest

α-Solanine can halt the proliferation of cancer cells by inducing cell cycle arrest. For instance, in human trophoblast cells, α-solanine at a concentration of 30 µM caused a significant increase in the cell populations in the S and G2/M phases of the cell cycle.[8] In HepG2 cells, it was observed that the number of cells in the S phase increased significantly after treatment.[4][5]

Signaling Pathways in Anticancer Activity

The anticancer effects of α-solanine are mediated through the modulation of several key signaling pathways.

α-Solanine triggers the intrinsic apoptosis pathway by increasing the permeability of the mitochondrial membrane.[9] This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activate caspases to execute cell death.

Caption: α-Solanine induced mitochondrial apoptosis pathway.

In multidrug-resistant oral cancer cells, α-solanine has been shown to inhibit the EGFR/PI3K/Akt/NF-κB signaling pathway.[6] This inhibition leads to a reduction in inflammation, proliferation, and angiogenesis.

Caption: Inhibition of EGFR/PI3K/Akt/NF-κB pathway by α-solanine.

Anti-inflammatory Activity of α-Solanine

α-Solanine and its derivatives have demonstrated potent anti-inflammatory effects in various experimental models. The primary mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[12][13]

Quantitative Data: Inhibition of Inflammatory Mediators

Studies on a novel steroidal alkaloid, solanine A, isolated from Solanum nigrum, have provided quantitative data on its anti-inflammatory effects.

| Inflammatory Mediator | Cell Line / Model | Inhibition | Concentration | Reference |

| Nitric Oxide (NO) | LPS/IFNγ-stimulated RAW264.7 | Marked suppression | Not specified | [12] |

| Prostaglandin E2 (PGE2) | LPS/IFNγ-stimulated RAW264.7 | Marked suppression | Not specified | [12] |

| TNF-α, IL-6, IL-1β mRNA | LPS/IFNγ-stimulated RAW264.7 | Significantly decreased | Not specified | [12] |

| iNOS, COX-2 protein | LPS/IFNγ-stimulated RAW264.7 | Suppressed | Not specified | [12] |

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory action of α-solanine is primarily mediated by the inhibition of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like TNF-α, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. α-Solanine has been shown to prevent the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB activation.[13]

Caption: Inhibition of the NF-κB inflammatory pathway by α-solanine.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of α-solanine's biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of α-solanine on cancer cells and calculate the IC50 value.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, KB-ChR-8-5) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of α-solanine (e.g., 0, 10, 20, 30, 40, 60 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with α-solanine.

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of α-solanine for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are live cells.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Anti-inflammatory Assay (Measurement of Nitric Oxide Production)

Objective: To assess the inhibitory effect of α-solanine on the production of nitric oxide (NO) in macrophages.

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of α-solanine for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFNγ) for 24 hours to induce inflammation and NO production.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve of sodium nitrite.

Conclusion

While specific data on the biological activities of γ-solanine remains elusive, the extensive research on the closely related α-solanine provides a strong foundation for understanding the potential therapeutic applications of solanum glycoalkaloids. α-Solanine exhibits potent anticancer and anti-inflammatory properties through well-defined mechanisms involving the induction of apoptosis, cell cycle arrest, and the inhibition of key inflammatory signaling pathways. Further research is warranted to isolate and characterize the specific biological activities of γ-solanine to determine its unique therapeutic potential. Professionals in drug development are encouraged to consider the broader class of solanine alkaloids, with the understanding that individual congeners may possess distinct pharmacological profiles.

References

- 1. gamma-Solanine | 511-37-5 | Benchchem [benchchem.com]

- 2. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]

- 3. Anticancer activity of glycoalkaloids from Solanum plants: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of Apoptosis in HepG2 Cells by Solanine | Semantic Scholar [semanticscholar.org]

- 6. Solanine Inhibits Proliferation and Angiogenesis and Induces Apoptosis through Modulation of EGFR Signaling in KB-ChR-8-5 Multidrug-Resistant Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OAR@UM: Investigating the anti-cancer effects of α-solanine on glioblastoma cell-lines for in-vitro evaluation against the chemotherapeutic standard-of-care [um.edu.mt]

- 8. α-Solanine Causes Cellular Dysfunction of Human Trophoblast Cells via Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solanine-induced reactive oxygen species inhibit the growth of human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solanine - Wikipedia [en.wikipedia.org]

- 11. Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steroidal alkaloid solanine A from Solanum nigrum Linn. exhibits anti-inflammatory activity in lipopolysaccharide/interferon γ-activated murine macrophages and animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-solanine inhibits endothelial inflammation via nuclear factor kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of γ-Solanine: A Technical Guide for Researchers

Introduction

Gamma-solanine (γ-solanine) is a steroidal glycoalkaloid found in plants of the Solanum genus, including potatoes (Solanum tuberosum)[1]. Glycoalkaloids are part of the plant's natural defense mechanism against pests and pathogens[1]. While the toxicity of these compounds, particularly α-solanine, has been well-documented, recent research has shifted focus towards their potential therapeutic properties, including anticancer activities[2][3]. This technical guide provides an in-depth overview of the in vitro cytotoxicity of γ-solanine and related glycoalkaloids, focusing on quantitative data, experimental protocols, and the underlying molecular mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

The cytotoxic effects of solanines have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for solanine in different cancer cell lines. It is important to note that many studies use the general term "solanine" or specify "α-solanine," with specific data for γ-solanine being less common.

Table 1: IC50 Values of Solanine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | Solanine | 14.47 µg/mL | [4] |

| SGC-7901 | Gastric Cancer | Solanine | >50 µg/mL | [4] |

| LS-174 | Colon Cancer | Solanine | >50 µg/mL | [4] |

| Panc-1 | Pancreatic Cancer | Solanine | Not specified | [5] |

| SW1990 | Pancreatic Cancer | Solanine | Not specified | [5] |

| KB-Chr-8-5 | Multidrug-Resistant Oral Cancer | Solanine | 10, 20, 30 (concentrations tested) | [6] |

| HTR-8/SVneo | Human Trophoblast | α-solanine | >20 | [7] |

| JEG-3 | Human Choriocarcinoma | α-solanine | >30 (no effect on viability) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the standard protocols for key experiments used to assess the in vitro cytotoxicity of γ-solanine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[9][10].

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals[9][10]. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength[10].

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere[11].

-

Compound Treatment: Treat the cells with various concentrations of γ-solanine and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours)[12].

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form[12].

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals[10].

-

Absorbance Measurement: Measure the optical density (OD) of the solution using a microplate reader at a wavelength of 570 nm[10].

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with γ-solanine for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) are distinguished based on their fluorescence signals.

Cell Cycle Analysis

Flow cytometry is also employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on the phase of the cell cycle. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase A to degrade RNA and then stain with PI.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle. Studies have shown that α-solanine can induce cell cycle arrest at the S and G2/M phases[7].

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of solanine are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis and autophagy.

Mitochondria-Mediated Apoptosis

A primary mechanism of solanine-induced cytotoxicity is the induction of apoptosis through the mitochondrial pathway[5]. Solanine can interact with mitochondrial membranes, leading to an increase in their potential[1]. This disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio promotes the opening of the mitochondrial permeability transition pore (MPTP), leading to the release of cytochrome c and Smac from the mitochondria into the cytosol[5]. These factors then activate the caspase cascade, ultimately leading to programmed cell death[5].

Caption: Mitochondria-mediated apoptosis induced by γ-solanine.

Reactive Oxygen Species (ROS) and Stress-Activated Pathways

Solanine treatment has been shown to increase the generation of reactive oxygen species (ROS), such as hydroxyl radicals (OH·) and hydrogen peroxide (H2O2), in a manner that is both dependent and independent of mitochondria[2][13]. This oxidative stress can activate downstream signaling cascades, including the JNK and p38 MAPK pathways, through the activation of apoptosis signal-regulating kinase 1 (ASK1)[2][13]. These pathways play a crucial role in orchestrating the apoptotic response.

Caption: ROS-induced apoptosis pathway activated by γ-solanine.

Modulation of Autophagy

In addition to apoptosis, solanine can influence autophagy, a cellular process of self-digestion of damaged organelles and proteins. In gastric cancer models, solanine has been found to limit cancer growth by suppressing autophagy mediated by the AAMDC/MYC/ATF4/Sesn2 signaling pathway[14]. This suggests a complex interplay between apoptosis and autophagy in determining the ultimate fate of cancer cells upon solanine treatment.

Caption: Solanine-mediated suppression of autophagy in gastric cancer.

General Experimental Workflow

The in vitro investigation of γ-solanine's cytotoxicity typically follows a structured workflow, from initial cell culture to multifaceted data analysis.

Caption: General workflow for in vitro cytotoxicity studies.

Conclusion

The available in vitro evidence suggests that solanines, including by extension γ-solanine, exhibit significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action involve the induction of mitochondria-mediated apoptosis, the generation of reactive oxygen species leading to cellular stress, and the modulation of autophagy. While much of the specific research has focused on α-solanine, the shared core structure of these glycoalkaloids suggests similar bioactivities. Further research is warranted to specifically elucidate the cytotoxic potential and detailed molecular mechanisms of γ-solanine, which could pave the way for its development as a novel chemotherapeutic agent. The standardized protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising area of cancer research.

References

- 1. Solanine - Wikipedia [en.wikipedia.org]

- 2. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of Apoptosis in HepG2 Cells by Solanine | Semantic Scholar [semanticscholar.org]

- 5. Solanine Induces Mitochondria-Mediated Apoptosis in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. α-Solanine Causes Cellular Dysfunction of Human Trophoblast Cells via Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Solanine-induced reactive oxygen species inhibit the growth of human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solanine Represses Gastric Cancer Growth by Mediating Autophagy Through AAMDC/MYC/ATF4/Sesn2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

gamma-Solanine and its role in plant defense

An In-depth Technical Guide on Gamma-Solanine and its Role in Plant Defense

Abstract

Steroidal glycoalkaloids (SGAs) are a diverse class of secondary metabolites crucial to the defense mechanisms of plants in the Solanaceae family. Among these, this compound (γ-solanine) represents a key biosynthetic intermediate. This technical guide provides a comprehensive overview of γ-solanine, detailing its biosynthesis from the cholesterol precursor to the final glycosylated product, its multifaceted role in plant defense against pathogens and herbivores, and the regulatory pathways that govern its production. The document summarizes quantitative data on its biological activity, presents detailed experimental protocols for its extraction and analysis, and utilizes diagrams to illustrate complex biochemical and regulatory pathways, offering a critical resource for researchers, scientists, and professionals in drug development.

Introduction to Steroidal Glycoalkaloids (SGAs)

Plants of the Solanaceae family, which includes economically important crops like potato (Solanum tuberosum), tomato (Solanum lycopersicum), and eggplant (Solanum melongena), produce a class of nitrogen-containing secondary metabolites known as steroidal glycoalkaloids (SGAs).[1][2] These compounds are integral to the plant's innate defense system, providing protection against a wide array of threats, including insects, fungi, bacteria, and herbivores.[3][4][5] The basic structure of an SGA consists of a C27 steroidal aglycone linked to an oligosaccharide chain at the C-3 hydroxy group.[1] The structural diversity of SGAs arises from variations in both the aglycone skeleton and the attached sugar moieties.[1]

This compound is a notable SGA, distinguished by its structure comprising the aglycone solanidine attached to a single galactose sugar.[6] It serves as a direct precursor in the biosynthesis of the more complex and abundant trisaccharide glycoalkaloid, α-solanine.[6] The presence and concentration of SGAs like γ-solanine are influenced by environmental stressors such as mechanical damage, light exposure, and pathogen attack, which trigger their increased synthesis as a defense response.[3][7] While beneficial for the plant, high concentrations of certain SGAs can be toxic to humans and animals, making their study crucial for both crop improvement and pharmacological research.[5][8]

Biosynthesis of γ-Solanine

The biosynthesis of γ-solanine, like other SGAs in potatoes, is a multi-step enzymatic process that can be divided into two primary stages: the formation of the steroidal aglycone, solanidine, from cholesterol, and the subsequent glycosylation of solanidine.

The Aglycone (Solanidine) Pathway

The biosynthesis of the solanidine aglycone begins with cholesterol.[1][3] Through a complex series of enzymatic reactions involving hydroxylation, transamination, oxidation, cyclization, and reduction, cholesterol is converted to solanidine.[3][6] Key enzymes in this pathway are encoded by glycoalkaloid metabolism (GAME) genes, which include cytochrome P450 monooxygenases (CYPs) and aminotransferases.[6] CYPs are particularly crucial for the hydroxylation steps in the conversion process.[6]

Caption: The biosynthetic pathway from cholesterol to the solanidine aglycone.

Glycosylation of Solanidine to γ-Solanine

Once solanidine is formed, it undergoes glycosylation, which is the attachment of sugar moieties. The synthesis of γ-solanine is a critical branching point in the formation of more complex SGAs. This specific step is catalyzed by the enzyme UDP-galactose:solanidine galactosyltransferase (SGT1), which attaches a single galactose unit to the solanidine aglycone.[6][9] This reaction positions γ-solanine as a key intermediate.[6]

Role as a Precursor

This compound is a monosaccharide, meaning it has one sugar unit.[7] It is the foundational structure upon which more complex, multi-sugar glycoalkaloids are built. For instance, the subsequent addition of a glucose molecule by UDP-glucose:solanidine glucosyltransferase (SGT2) and a rhamnose molecule by rhamnosyltransferase (SGT3) leads to the formation of the abundant trisaccharide α-solanine.[6] This sequential glycosylation highlights the central role of γ-solanine in generating the diverse profile of SGAs found in potatoes.[6]

Caption: Sequential glycosylation from Solanidine to α-Solanine.

Role and Mechanism in Plant Defense

SGAs are a cornerstone of the chemical defense strategy in Solanaceous plants.[3][8] Their production is often induced or elevated in response to biotic and abiotic stresses, acting as phytoanticipins—pre-existing defensive compounds.[2][3]

Mechanism of Action

The defensive properties of γ-solanine and other SGAs are attributed to two primary mechanisms:

-

Membrane Disruption: SGAs can intercalate into the cell membranes of pathogens and herbivores.[3] They form insoluble complexes with sterols, such as cholesterol, which are essential components of many eukaryotic cell membranes.[7][10] This interaction disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately cell death or apoptosis.[3]

-

Cholinesterase Inhibition: SGAs are known inhibitors of cholinesterase enzymes (e.g., acetylcholinesterase).[3][4] By inhibiting these enzymes, SGAs disrupt nerve impulse transmission in insects and other animals, leading to paralysis and death. This neurotoxic effect is a potent deterrent to herbivores.[3]

Caption: Logical flow of the membrane disruption mechanism of γ-solanine.

Activity Against Pathogens and Herbivores

As natural pesticides, SGAs, including γ-solanine, exhibit a broad spectrum of activity. They provide defense against fungi, bacteria, viruses, and insects.[3][4] For example, studies have demonstrated the toxicity of total glycoalkaloid fractions from potato against stored-product insects like Sitophilus oryzae and Tribolium castaneum.[11] While non-glycosylated solanidine can show potent inhibitory activity against fungi like Phytophthora infestans, the glycosylated forms contribute to the overall defensive profile of the plant.[7] The bitter taste associated with high concentrations of SGAs also serves as an effective feeding deterrent for many herbivores.[3]

Quantitative Data on Biological Activity

The biological activity of SGAs has been quantified against various organisms. While data specifically for γ-solanine is less common than for its trisaccharide counterparts (α-solanine and α-chaconine), the general toxicity of the SGA class is well-documented. The tables below summarize representative data for major potato glycoalkaloids.

Table 1: Insecticidal Activity of Solanaceous Glycoalkaloids

| Compound/Fraction | Target Insect | Bioassay Method | LC₅₀ (µg/cm²) (24h) | LC₅₀ (µg/cm²) (48h) | Reference |

|---|---|---|---|---|---|

| Total Glycoalkaloids (TGAs) | Sitophilus oryzae | Dry Film Residue | 38.6 | 22.1 | [11] |

| Total Glycoalkaloids (TGAs) | Tribolium castaneum | Dry Film Residue | 44.0 | 28.8 | [11] |

| α-Chaconine | Sitophilus oryzae | Dry Film Residue | 49.3 | 31.8 | [11] |

| α-Solanine | Sitophilus oryzae | Dry Film Residue | 71.5 | 49.6 | [11] |

| α-Tomatine | Sitophilus oryzae | Dry Film Residue | 102.3 | 64.6 |[11] |

Table 2: General Toxicity of Potato Glycoalkaloids

| Compound | Organism | Toxic Dose | Effect | Reference |

|---|---|---|---|---|

| Solanine (general) | Human | 2-5 mg/kg body weight | Toxic symptoms (gastrointestinal, neurological) | [7][12] |

| Solanine (general) | Human | >6 mg/kg body weight | Potentially lethal | [12] |

| α-Solanine + α-Chaconine | Human | >200 mg/kg fresh potato | Considered unsafe for consumption |[4][13] |

Experimental Protocols

Extraction and Purification of γ-Solanine

This protocol describes a general method for the extraction and cleanup of glycoalkaloids from potato tissue, which can be adapted for the isolation of γ-solanine.

Materials:

-

Potato tissue (e.g., peels, sprouts)

-

Extraction Solvent: 5% Acetic Acid or Methanol/Water/Formic Acid (60/40/0.4, v/v/v)[14][15]

-

Ammonium hydroxide (1%)

-

Methanol (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Homogenizer/Blender, Centrifuge, Ultrasonic bath

Protocol:

-

Sample Preparation: Homogenize fresh potato tissue (e.g., 200 g) with a stabilization solution (e.g., 100 ml of 1% formic acid in methanol).[14]

-

Extraction: Take a subsample of the slurry (e.g., 6 g) and add 35 ml of extraction solvent. Shake vigorously for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[14][16]

-

Centrifugation: Centrifuge the mixture at 3000-10000 rpm for 15-30 minutes to pellet solid debris.[14][16]

-

Precipitation (Optional): Transfer the supernatant to a new tube. Add ammonium hydroxide to precipitate the crude glycoalkaloids. Cool in an ice bath for 30 minutes and centrifuge to collect the pellet.[16]

-

Resuspension: Discard the supernatant. Wash the pellet with 1% ammonium hydroxide, centrifuge again, and discard the supernatant. Air-dry the pellet and redissolve it in a known volume of methanol, using an ultrasonic bath to aid dissolution.[16]

-

SPE Cleanup: Condition an SPE cartridge according to the manufacturer's instructions. Load the methanolic extract onto the cartridge. Wash with a weak solvent to remove impurities, then elute the glycoalkaloids with a stronger solvent (e.g., methanol with acetic acid).

-

Final Preparation: Filter the eluted sample through a 0.45 µm filter membrane before analysis.[16]

Caption: General workflow for glycoalkaloid extraction and analysis.

Quantification by HPLC / UHPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are standard methods for quantifying SGAs.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically used.[17]

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Example: Start at 5% B, ramp to 85% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B.[17]

-

Detection:

-

Quantification: Carried out using external calibration curves with authentic standards.[17]

Regulation of Biosynthesis

The production of γ-solanine and other SGAs is tightly regulated at the transcriptional level and is highly responsive to environmental cues.[6]

-

Stress Induction: Factors such as exposure to light (greening), mechanical wounding, and pathogen attack significantly increase the expression of SGA biosynthesis genes.[2][3][5] This response concentrates SGAs at the site of stress, such as in the potato peel or at a wound site, to provide a rapid defense.[3]

-